
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with notable properties, useful across a variety of fields such as chemistry, biology, medicine, and industry. This article dives into its preparation, reactivity, applications, mechanism of action, and comparison with other similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Typically involves the construction of the 1,3,4-thiadiazole ring, followed by the incorporation of the piperazine and phenyl groups.
Reaction Conditions: : Reactions occur under controlled temperatures and may require catalysts to ensure proper formation of the thiadiazole ring and subsequent functional groups.
Industrial Production Methods
Scale-Up: : Industrially, synthesis often utilizes batch or continuous flow processes. The emphasis is on maximizing yield and purity while minimizing costs and environmental impact.
Reagents: : Common reagents include sulfur sources for thiadiazole formation and various alkylating agents for ester formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible, particularly at the phenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for converting sulfides to sulfoxides.
Reduction: : Metal hydrides like sodium borohydride for reducing nitro groups, if present.
Major Products
Oxidation products like sulfoxides and sulfones.
Substituted derivatives with varied functional groups based on the reactions performed.
Scientific Research Applications
Chemistry
Utilized as an intermediate in the synthesis of more complex molecules.
Explored for its potential as a ligand in coordination chemistry.
Biology
Studied for its interaction with biological macromolecules due to its unique structure.
Medicine
Investigated for potential therapeutic properties, including antimicrobial and antipsychotic activities.
May act as a pharmacophore for drug design.
Industry
Employed in the development of specialty chemicals and materials due to its distinctive reactivity.
Mechanism of Action
Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: : It can modulate biochemical pathways, which may include neurotransmitter pathways in the brain or enzymatic processes in microbes.
Comparison with Similar Compounds
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to the combination of a phenylpiperazine moiety with a thiadiazole ring, offering a unique set of chemical properties and biological activities.
Similar Compounds
2-Phenyl-1,3,4-thiadiazole Derivatives: : Known for their antifungal and antibacterial properties.
Piperazine Derivatives: : Widely used in antipsychotic and antiemetic medications.
Thioesters: : Commonly employed in organic synthesis for introducing thiol groups.
This compound offers a distinct combination that enhances its usefulness across multiple domains.
Properties
IUPAC Name |
ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQVNWEVXBCJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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